molecular formula C11H8F6N2O B14042796 (R)-2,2,2-Trifluoro-1-(5-(trifluoromethoxy)-1H-indol-3-YL)ethan-1-amine

(R)-2,2,2-Trifluoro-1-(5-(trifluoromethoxy)-1H-indol-3-YL)ethan-1-amine

Cat. No.: B14042796
M. Wt: 298.18 g/mol
InChI Key: DSYNBDMNFLAURY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2,2,2-Trifluoro-1-(5-(trifluoromethoxy)-1H-indol-3-YL)ethan-1-amine is a synthetic organic compound that features a trifluoromethoxy group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(5-(trifluoromethoxy)-1H-indol-3-YL)ethan-1-amine typically involves multiple steps, including the formation of the indole ring, introduction of the trifluoromethoxy group, and subsequent amination. Common reagents used in these reactions include trifluoromethylating agents, indole precursors, and amine sources. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(5-(trifluoromethoxy)-1H-indol-3-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2,2,2-Trifluoro-1-(5-(trifluoromethoxy)-1H-indol-3-YL)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study the interactions of indole derivatives with biological targets. Its trifluoromethoxy group can enhance binding affinity and selectivity for certain proteins or enzymes.

Medicine

In medicine, ®-2,2,2-Trifluoro-1-(5-(trifluoromethoxy)-1H-indol-3-YL)ethan-1-amine may have potential as a pharmaceutical intermediate or active ingredient. Its unique chemical properties could be leveraged to develop new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound may be used in the development of advanced materials, such as polymers or coatings, that benefit from its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(5-(trifluoromethoxy)-1H-indol-3-YL)ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • ®-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine
  • ®-2,2,2-Trifluoro-1-(5-chloro-1H-indol-3-YL)ethan-1-amine
  • ®-2,2,2-Trifluoro-1-(5-bromo-1H-indol-3-YL)ethan-1-amine

Uniqueness

Compared to similar compounds, ®-2,2,2-Trifluoro-1-(5-(trifluoromethoxy)-1H-indol-3-YL)ethan-1-amine stands out due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8F6N2O

Molecular Weight

298.18 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C11H8F6N2O/c12-10(13,14)9(18)7-4-19-8-2-1-5(3-6(7)8)20-11(15,16)17/h1-4,9,19H,18H2/t9-/m1/s1

InChI Key

DSYNBDMNFLAURY-SECBINFHSA-N

Isomeric SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=CN2)[C@H](C(F)(F)F)N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=CN2)C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.